Structural Elucidation and Crystallographic Profiling of 3-Ethyl-3,9-diazaspiro[5.5]undecane
Structural Elucidation and Crystallographic Profiling of 3-Ethyl-3,9-diazaspiro[5.5]undecane
Executive Summary
The transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. This "escape from flatland" significantly enhances target selectivity, improves physicochemical properties, and reduces promiscuous off-target binding. At the forefront of this structural evolution is the 3,9-diazaspiro[5.5]undecane core. Specifically, 3-Ethyl-3,9-diazaspiro[5.5]undecane (CAS: 1260832-77-6) serves as a highly versatile, rigid pharmacophore. This technical guide provides an in-depth analysis of the crystallographic profiling of this scaffold, detailing the causal relationships between its 3D geometry and pharmacological utility, alongside a self-validating methodology for single-crystal X-ray diffraction (XRD).
The Pharmacological Rationale for the Spirocyclic Scaffold
The unique geometry of the diazaspiro[5.5]undecane system arises from a single tetrahedral quaternary carbon atom (C6) shared by two piperidine rings. This spiro junction locks the rings in an orthogonal arrangement, projecting functional groups into distinct, predictable spatial vectors.
The pharmacological utility of this scaffold is well-documented across multiple therapeutic domains:
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Antiviral Therapeutics: Replacement of traditional cyclic carbamates with the 3,9-diazaspiro[5.5]undecane core has led to the discovery of highly potent, orally bioavailable CCR5 antagonists, optimizing both antiviral potency and pharmacokinetic profiles[1].
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Immunomodulation: Derivatives of this scaffold act as selective γ-aminobutyric acid type A receptor (GABA-A) antagonists. These compounds have been shown to efficiently rescue the inhibition of T cell proliferation, opening new avenues for peripheral immunomodulation[2].
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Oncology: Recent advancements have identified 3,9-diazaspiro[5.5]undecane compounds as effective inhibitors of geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation via downstream YAP1/TAZ inactivation[3].
Caption: Logical mapping of the 3-Ethyl-3,9-diazaspiro[5.5]undecane structural features.
Crystallographic Profiling & Conformational Dynamics
Single-crystal X-ray diffraction is the definitive technique for elucidating the absolute stereochemistry and conformational preferences of spirocycles. In the solid state, the piperidine/cyclohexane rings of diazaspiro[5.5]undecane derivatives predominantly adopt a dual-chair conformation rather than a twisted boat conformation[4].
Causality of Conformation: The chair form is thermodynamically favored because it minimizes 1,3-diaxial steric clashes and torsional strain. The spiro carbon maintains a nearly perfect tetrahedral geometry (bond angles ~109.5°). The N3-ethyl substitution introduces a lipophilic vector that typically occupies an equatorial position in the crystal lattice to avoid severe 1,3-diaxial interactions with the axial protons of the piperidine ring. Furthermore, crystal packing is heavily stabilized by intermolecular hydrogen bonding (via the N9 secondary amine) and dispersion forces[5].
Quantitative Crystallographic Data
The following table summarizes the structural parameters of representative diazaspiro[5.5]undecane derivatives derived from high-resolution XRD studies, demonstrating the diverse space groups this scaffold can crystallize within.
| Parameter | Monoclinic System[4] | Triclinic System[5] | Orthorhombic System[3] |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| a (Å) | 11.5470 (6) | 8.3734 (19) | 8.7539 (6) |
| b (Å) | 14.5322 (7) | 12.382 (3) | 18.1035 (13) |
| c (Å) | 11.7043 (6) | 12.871 (3) | 29.182 (2) |
| Angles (α, β, γ) | α=90°, β=99.31°, γ=90° | α=66.6°, β=85.1°, γ=70.6° | α=90°, β=90°, γ=90° |
| Ring Conformation | Chair | Chair | Chair |
Methodology: Single-Crystal X-Ray Diffraction Workflow
To accurately resolve the 3D coordinates of 3-ethyl-3,9-diazaspiro[5.5]undecane, a rigorous, self-validating crystallographic protocol must be employed.
Step 1: Single Crystal Growth via Vapor Diffusion
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Procedure: Dissolve >99% pure 3-ethyl-3,9-diazaspiro[5.5]undecane (or its hydrochloride salt) in a highly solubilizing inner solvent (e.g., dichloromethane). Place this vial inside a larger closed chamber containing a volatile anti-solvent (e.g., pentane or diethyl ether).
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Causality: Vapor diffusion allows for an exceptionally slow, controlled rate of supersaturation. This minimizes the rate of nucleation, preventing crystal twinning and defects, which is critical for yielding the singular, highly ordered crystals required for high-resolution diffraction.
Step 2: Crystal Mounting and Cryocooling
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Procedure: Select a single crystal with uniform birefringence under cross-polarized light. Mount the crystal on a polyimide loop using a minimal amount of paratone oil. Immediately flash-cool the sample to 100 K using a nitrogen cryostream.
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Causality: Cryocooling drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, allowing for a higher resolution data set and protecting the organic crystal from X-ray-induced radiation damage.
Step 3: Data Collection and Integration
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Procedure: Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation on an area detector diffractometer. Collect full spheres of data using ω and φ scans. Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).
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Causality: Comprehensive reciprocal space coverage ensures high data redundancy. Absorption correction is vital—especially if the compound is crystallized as a hydrochloride salt—to prevent systematic errors in the calculated electron density maps caused by the heavier chloride ions.
Step 4: Structure Solution and Self-Validating Refinement
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Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Self-Validation: This protocol acts as a self-validating system. If the assigned molecular model is chemically incorrect (e.g., assigning a nitrogen atom where a carbon should be), the refinement will mathematically fail to converge. A successful, validated structure is confirmed when the final R₁ factor is < 0.05 (indicating >95% agreement between the theoretical model and the experimental raw data) and the CheckCIF report yields no Level A or B alerts.
Caption: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
The 3-ethyl-3,9-diazaspiro[5.5]undecane scaffold represents a highly valuable structural motif in contemporary medicinal chemistry. Through rigorous single-crystal X-ray diffraction analysis, researchers can definitively confirm the chair-conformation and 3D vectoring of this pharmacophore. By adhering to self-validating crystallographic protocols, structural biologists can ensure the highest fidelity of data, seamlessly bridging the gap between solid-state chemistry and rational drug design.
References
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Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist, PubMed. 1
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Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect, PubMed. 2
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Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, Arabian Journal of Chemistry.4
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The X-Ray single crystal structure and DFT computation of the 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane -1,3,5,9-tetraone, ResearchGate. 5
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WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds, Google Patents. 3
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- 3. WO2020048829A1 - 3,9-diazaspiro[5.5]undecane compounds - Google Patents [patents.google.com]
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